tert-Butyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)propanoate
Description
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
tert-butyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C15H22N2O4/c1-14(2,3)21-13(18)15(4,5)12(16)10-7-6-8-11(9-10)17(19)20/h6-9,12H,16H2,1-5H3 |
InChI Key |
YODLSEBXIURVBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C(C1=CC(=CC=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The reaction is typically conducted in anhydrous dichloromethane or toluene with concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts. A Dean-Stark apparatus is utilized to remove water, shifting the equilibrium toward ester formation. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80–110°C | Maximizes kinetics without decomposition |
| Molar Ratio (Acid:Alcohol) | 1:3–1:5 | Ensures excess alcohol drives reaction |
| Catalyst Loading | 5–10 mol% H₂SO₄ | Balances activity and side reactions |
Post-reaction, the mixture is neutralized with saturated sodium bicarbonate (NaHCO₃), and the product is purified via recrystallization from ethanol/water or chromatography on silica gel (hexane:ethyl acetate = 4:1).
Diastereoselective Alkylation Strategies
To introduce the 3-nitrophenyl and amino groups with stereochemical fidelity, chiral auxiliaries or asymmetric catalysis may be employed. A notable approach adapts the Evans oxazolidinone methodology:
Stepwise Functionalization
Core Structure Assembly :
Esterification :
- The free acid is treated with tert-butanol and dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF), achieving >90% conversion.
| Reagent | Role | Stoichiometry |
|---|---|---|
| DCC | Coupling Agent | 1.2 equiv |
| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst | 0.1 equiv |
Alternative routes exploit photochemical activation for nitro group installation or reductive amination for amino group introduction.
Nitrophenyl Group Installation
A modified photooxygenation protocol (adapted from methyl 3-n-butyl-2-hydroxy-3-oxopropanoate synthesis) involves:
- Irradiating a solution of tert-butyl 3-amino-2,2-dimethylpropanoate and 3-nitrobenzaldehyde in methanol with methylene blue (2 mol%) and Ca(OH)₂ (0.1 equiv) under O₂.
- This generates a nitroalkane intermediate, which undergoes conjugate addition to form the target compound.
| Light Source | Wavelength | Reaction Time | Yield |
|---|---|---|---|
| 22 W Fluorescent | 450–500 nm | 10 h | 75% |
Reductive Amination
For substrates lacking the amino group, reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol introduces the amine functionality selectively.
Industrial-Scale Continuous Flow Synthesis
To enhance throughput and reproducibility, flow chemistry techniques are employed:
| Process Stage | Equipment | Residence Time |
|---|---|---|
| Esterification | Microreactor (316L SS) | 30 min |
| Neutralization | Static Mixer | 2 min |
| Purification | Simulated Moving Bed (SMB) Chromatography | — |
This method reduces side-product formation by 40% compared to batch processes, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹.
Analytical Validation and Quality Control
Critical quality attributes (CQAs) are monitored via:
| Technique | Parameter | Specification |
|---|---|---|
| HPLC (C18 column) | Purity | ≥99.5% |
| Chiral GC-MS | Enantiomeric Excess | ≥98% |
| Karl Fischer Titration | Water Content | ≤0.1% w/w |
Stability studies confirm the compound remains stable for >24 months at -20°C under argon.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | 85 | 99.2 | High | 1.0 |
| Evans Auxiliary | 78 | 99.8 | Moderate | 3.5 |
| Flow Chemistry | 92 | 99.6 | Very High | 2.2 |
Flow synthesis emerges as the most viable for industrial applications, balancing efficiency and cost.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino and nitrophenyl groups play a crucial role in its reactivity and binding affinity to various receptors and enzymes. The compound may exert its effects through the modulation of biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Table 1: Functional Group and Substituent Comparison
Key Observations :
- Carbamate vs. Amino: The Boc-protected analog (similarity 0.97) replaces the free amino group with a carbamate, enhancing stability but requiring deprotection for further reactivity .
- Hydroxyl vs. Amino: The hydroxyl-containing analog (similarity 0.92) lacks basicity but introduces hydrogen-bonding capability, altering solubility .
- Oxo vs. Amino: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate replaces the amino and dimethyl groups with a ketone, reducing steric hindrance and increasing electrophilicity .
Stereochemical and Configurational Differences
Table 2: Stereochemical Comparison
Key Observations :
- The target compound’s stereochemical configuration is unspecified in available data, limiting direct comparison to enantiopure analogs like (S)-54, which are designed for specific biological interactions (e.g., sweet taste modulation) .
- The (2S,3S)-configured analog () demonstrates how hydroxyl placement can improve hydrophilicity compared to the dimethyl-substituted target .
Key Observations :
- The target compound’s synthesis likely parallels carbamate-protected analogs () but requires careful management of the amino group’s reactivity.
- Diaziridine-containing analogs () employ specialized reagents (e.g., trifluoroacetic acid) for cyclization, highlighting divergent pathways .
Physicochemical Properties
Table 4: Molecular and Spectral Data
Key Observations :
Q & A
Q. What synthetic methodologies are recommended for preparing tert-Butyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)propanoate?
A multi-step approach is common for such nitroaromatic amino esters. For example:
- Step 1 : React a nitro-substituted phenyl precursor (e.g., 3-nitrophenylpropanoate) with tert-butyl-protected groups under controlled conditions (e.g., NaH/THF for alkoxy group coupling) .
- Step 2 : Introduce the amino group via reductive amination or nucleophilic substitution, ensuring inert atmospheres to prevent oxidation.
- Step 3 : Purify intermediates using silica gel chromatography, as demonstrated in tert-butyl propanoate syntheses . Critical parameters include solvent choice (e.g., dichloromethane for solubility), temperature control (0–25°C to avoid side reactions), and stoichiometric ratios of reagents like triethylamine for acid scavenging .
Q. How can the purity and structural identity of this compound be validated?
- TLC and NMR : Monitor reaction progress via TLC (Rf comparison) and confirm structure using - and -NMR to identify key signals (e.g., tert-butyl at δ ~1.4 ppm, nitro group aromatic protons at δ ~7.5–8.5 ppm) .
- Mass Spectrometry : Use HRMS to verify molecular weight (e.g., calculated for : 294.16 g/mol) .
- HPLC : Assess purity (>95%) with reverse-phase methods, referencing retention times against standards .
Q. What storage conditions ensure the compound’s stability?
- Store at –20°C under inert gas (N/Ar) to prevent hydrolysis of the ester group or nitro group reduction .
- Protect from light using amber vials to avoid photodegradation, as nitroaromatics are prone to UV-induced reactions .
Advanced Research Questions
Q. How does the meta-nitrophenyl group influence electronic and steric effects in downstream reactions?
The meta-nitro group withdraws electrons via resonance, activating the phenyl ring for electrophilic substitutions at specific positions. Comparative studies with para- or ortho-nitro analogs (e.g., methyl 3-amino-3-(4-nitrophenyl)propanoate ) show:
Q. What strategies prevent racemization at the chiral amino center during synthesis?
- Low-Temperature Reactions : Conduct amidation/esterification below 0°C to minimize epimerization .
- Chiral Auxiliaries : Use (R)- or (S)-configured catalysts (e.g., BINOL-based systems) to retain stereochemistry .
- In Situ Monitoring : Employ circular dichroism (CD) or chiral HPLC to detect racemization early .
Q. How can conflicting spectral data (e.g., NMR splitting vs. computational predictions) be resolved?
- DFT Calculations : Compare experimental -NMR shifts with density functional theory (DFT)-simulated spectra to identify discrepancies caused by solvent effects or conformational flexibility .
- NOESY Experiments : Resolve spatial proximity ambiguities (e.g., tert-butyl vs. dimethyl group orientations) .
Data Contradiction Analysis
Q. Why do yields vary significantly between batch syntheses of this compound?
Common factors include:
- Moisture Sensitivity : The tert-butyl ester is prone to hydrolysis; even trace HO in solvents can reduce yields by 20–30% .
- Catalyst Deactivation : Residual amines from prior steps may poison Pd catalysts in hydrogenation, requiring rigorous washing .
- Column Chromatography Losses : Polar byproducts (e.g., nitro-reduced intermediates) may co-elute, reducing isolated yields. Switch to preparative HPLC for better separation .
Methodological Recommendations
- Stereochemical Purity : Use chiral stationary phases (CSPs) in HPLC for enantiomeric excess (ee) quantification .
- Scale-Up : Replace column chromatography with continuous flow reactors for multi-gram syntheses, as demonstrated in tert-butyl ester production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
